molecular formula C11H16FNO B12974463 (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol

(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol

Katalognummer: B12974463
Molekulargewicht: 197.25 g/mol
InChI-Schlüssel: MCJGUQABUPGDNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is an organic compound with a molecular formula of C10H14FNO. This compound features a fluorinated phenyl ring substituted with an amino group and a hydroxymethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group can yield (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)carboxylic acid, while substitution of the fluorine atom can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Amino-2-methylpropyl)-2-fluorophenol: Similar structure but lacks the hydroxymethyl group.

    2-Amino-2-methyl-1-propanol: Similar amino and hydroxyl groups but lacks the fluorinated phenyl ring.

Uniqueness

(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is unique due to the presence of both a fluorinated phenyl ring and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H16FNO

Molekulargewicht

197.25 g/mol

IUPAC-Name

[4-(1-amino-2-methylpropyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C11H16FNO/c1-7(2)11(13)8-3-4-9(6-14)10(12)5-8/h3-5,7,11,14H,6,13H2,1-2H3

InChI-Schlüssel

MCJGUQABUPGDNP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC(=C(C=C1)CO)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.